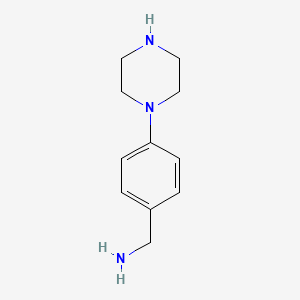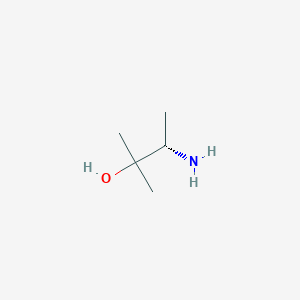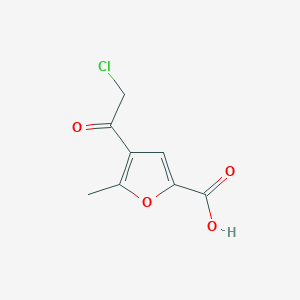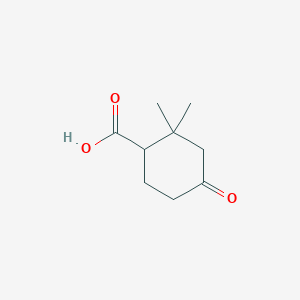
(2-((2-Methoxyethoxy)methyl)phenyl)boronic acid
Descripción general
Descripción
“(2-((2-Methoxyethoxy)methyl)phenyl)boronic acid” is a boronic acid compound with the molecular formula C10H15BO4 . It is a solid substance under normal conditions .
Synthesis Analysis
The synthesis of boronic acid compounds often involves the use of organometallic reagents and boranes . The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .Molecular Structure Analysis
The molecular weight of “this compound” is 196.01 . The InChI code is 1S/C9H13BO4/c1-13-6-7-14-9-5-3-2-4-8 (9)10 (11)12/h2-5,11-12H,6-7H2,1H3 .Chemical Reactions Analysis
Boronic acids are known to be involved in various chemical reactions. They are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
“this compound” is a solid substance that should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
Multifunctional Compound Structure and Applications
Boronic acids, including derivatives similar to (2-((2-Methoxyethoxy)methyl)phenyl)boronic acid, are integral in various fields such as medicine, agriculture, and industrial chemistry. These compounds are valuable synthetic intermediates and building blocks utilized in sensing, protein manipulation, therapeutics, biological labeling, and separation. The introduction of aminophosphonic acid groups to boronic acids can offer new application opportunities. For instance, certain derivatives demonstrate the potential for structural studies due to their multifunctional nature, combining boronophenyl, diethoxyphosphoryl, and amine substituents into a central structure, leading to unique properties and applications in material science and medicinal chemistry (Zhang et al., 2017).
Protective Group in Organic Synthesis
A novel boronic acid protecting group, 1-(4-methoxyphenyl)-2-methylpropane-1,2-diol (MPMP-diol), has been developed for this compound, demonstrating both protection and deprotection under mild conditions with quantitative conversions. This advancement in protective group chemistry indicates the role of such boronic acid derivatives in facilitating complex organic synthesis processes (Yan et al., 2005).
Tetraarylpentaborates Formation and Chemical Properties
Derivatives of this compound have been used to form new tetraarylpentaborates through reactions with aryloxorhodium complexes. These complexes exhibit unique structural characteristics and chemical properties, suggesting their potential application in catalysis and materials science (Nishihara et al., 2002).
Interaction with Cinnamic Acid Derivatives
This compound and its derivatives have been studied for their interaction with naturally occurring cinnamic acid derivatives, indicating potential applications in classifying cinnamic acids in plant tissues for agricultural and botanical research (Bourne et al., 1963).
Sugar-Binding Boronic Acids
Certain ortho-hydroxyalkyl arylboronic acids, structurally related to this compound, have shown remarkable abilities to complex with model glycopyranosides under physiologically relevant conditions. This property is pivotal for designing receptors and sensors that target cell-surface glycoconjugates, opening avenues in diagnostic and therapeutic applications (Dowlut & Hall, 2006).
Safety and Hazards
Propiedades
IUPAC Name |
[2-(2-methoxyethoxymethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO4/c1-14-6-7-15-8-9-4-2-3-5-10(9)11(12)13/h2-5,12-13H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPRANQGQMHIFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1COCCOC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681349 | |
| Record name | {2-[(2-Methoxyethoxy)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
858126-53-1 | |
| Record name | {2-[(2-Methoxyethoxy)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-benzyl-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,4-c]quinoline](/img/structure/B1522571.png)





![[(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol](/img/structure/B1522581.png)

![Ethyl 2-(2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B1522585.png)

